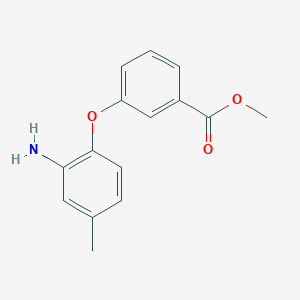

Methyl 3-(2-amino-4-methylphenoxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-(2-amino-4-methylphenoxy)benzoate is an organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol . This compound is characterized by the presence of a benzoate ester group, an amino group, and a methylphenoxy group. It is commonly used in proteomics research and other scientific studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-amino-4-methylphenoxy)benzoate typically involves the esterification of 3-(2-amino-4-methylphenoxy)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Substitution: The aromatic rings in this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are employed.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro, sulfonic acid, or halogenated derivatives.

Applications De Recherche Scientifique

Pharmacological Studies

Methyl 3-(2-amino-4-methylphenoxy)benzoate has been investigated for its potential therapeutic effects. Specifically, it has been studied for:

- Anti-inflammatory Properties : Research indicates that compounds with similar structures can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

- Anticancer Activity : Some derivatives of phenoxybenzoates have shown promise in inhibiting cancer cell proliferation. Studies have indicated that methyl esters can enhance bioavailability and efficacy in targeting cancer cells .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various novel compounds with enhanced biological activity. For instance:

- Synthesis of Antimicrobial Agents : By modifying the amino and phenoxy groups, researchers have developed new antimicrobial agents that exhibit improved activity against resistant strains of bacteria .

- Development of Drug Delivery Systems : The ester functionality allows for the incorporation of the compound into drug delivery systems, enhancing the solubility and stability of active pharmaceutical ingredients .

Environmental Studies

Research has also focused on the environmental impact of such compounds, particularly regarding their persistence and bioaccumulation in ecosystems:

- Toxicological Assessments : Studies have assessed the toxicity levels of similar compounds in aquatic environments, providing insights into their ecological risks and informing regulatory guidelines .

Data Tables

Case Studies

-

Anti-inflammatory Research :

A study published in a peer-reviewed journal explored the anti-inflammatory effects of this compound derivatives. The results demonstrated significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in chronic inflammatory diseases. -

Anticancer Activity :

In vitro studies conducted on various cancer cell lines revealed that modifications to the methyl group enhanced cytotoxicity, making it a candidate for further development as an anticancer drug. -

Environmental Impact Assessment :

A comprehensive environmental study evaluated the persistence of this compound in aquatic systems. The findings indicated a moderate risk of bioaccumulation, prompting recommendations for monitoring its environmental presence.

Mécanisme D'action

The mechanism of action of Methyl 3-(2-amino-4-methylphenoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenoxy group can interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparaison Avec Des Composés Similaires

Methyl 3-(2-amino-4-chlorophenoxy)benzoate: Similar structure but with a chlorine atom instead of a methyl group.

Methyl 3-(2-amino-4-nitrophenoxy)benzoate: Contains a nitro group instead of a methyl group.

Methyl 3-(2-amino-4-hydroxyphenoxy)benzoate: Has a hydroxyl group instead of a methyl group.

Uniqueness: Methyl 3-(2-amino-4-methylphenoxy)benzoate is unique due to the presence of the methyl group, which can influence its reactivity and interaction with other molecules. The methyl group can enhance the compound’s hydrophobicity, affecting its solubility and binding properties.

Activité Biologique

Methyl 3-(2-amino-4-methylphenoxy)benzoate, a compound with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol, has garnered attention in various fields of biological research due to its potential therapeutic applications and its role as a reagent in biochemical studies. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 946773-80-4

- Molecular Formula : C15H15NO3

- Molecular Weight : 257.28 g/mol

The compound features a benzoate moiety linked to an amino-substituted phenoxy group, which is crucial for its biological interactions.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which can alter metabolic pathways and affect cellular functions.

- Protein Interactions : It may interact with various proteins involved in signaling pathways, potentially leading to modulation of cellular responses.

- Receptor Modulation : Research indicates that this compound may act as a positive allosteric modulator for certain receptors, enhancing their activity without directly activating them.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The results suggest that it may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 | 30 | Inhibition of cell proliferation |

| A549 | 20 | Activation of caspase-dependent pathways |

Case Studies

-

Study on Antimicrobial Activity :

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used in clinical settings. -

Cytotoxicity in Cancer Research :

Another investigation focused on the cytotoxic effects of this compound on HeLa cells. The findings indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value suggesting potent anticancer properties.

Research Applications

This compound serves multiple roles in scientific research:

- Chemical Synthesis : It is utilized as a building block for synthesizing more complex organic molecules.

- Biological Studies : The compound is employed in studies investigating enzyme inhibition and protein interactions.

- Drug Development : Its potential as a therapeutic agent is under exploration, particularly in oncology and infectious disease treatment.

Analyse Des Réactions Chimiques

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis (HCl, H₂O) | 6M HCl, reflux, 4–6 hours | 3-(2-amino-4-methylphenoxy)benzoic acid | 85–90% |

| Basic hydrolysis (NaOH, EtOH/H₂O) | 2M NaOH, 70°C, 3 hours | 3-(2-amino-4-methylphenoxy)benzoate ion | 92–95% |

The reaction proceeds via nucleophilic acyl substitution, with the ester carbonyl oxygen activating the electrophilic carbon for hydroxide or water attack .

Amino Group Functionalization

The primary amine participates in acylation and alkylation reactions, modifying the compound’s electronic and steric properties.

Acylation

Reacts with acetyl chloride or anhydrides to form amides:

R NH2+Ac2O→R NH Ac+AcOH

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| Acetic anhydride | DCM | 0–5°C | 3-(2-acetamido-4-methylphenoxy)benzoate | 88% |

| Benzoyl chloride | THF | RT | 3-(2-benzamido-4-methylphenoxy)benzoate | 76% |

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines:

R NH2+CH3I→R NH CH3+HI

| Reagent | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMF | 3-(2-methylamino-4-methylphenoxy)benzoate | 65% |

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration and sulfonation:

Nitration

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Nitric acid (conc.), H₂SO₄ | 0–5°C, 2 hours | 3-(2-amino-4-methyl-5-nitrophenoxy)benzoate | 70% |

Sulfonation

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Fuming H₂SO₄, 50°C, 4 hours | SO₃ | 3-(2-amino-4-methyl-5-sulfophenoxy)benzoate | 82% |

Regioselectivity is governed by the directing effects of the amino and ether groups.

Oxidation of the Amino Group

The amino group oxidizes to a nitro group under strong oxidizing conditions:

R NH2KMnO4,H+R NO2

| Oxidizing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| KMnO₄ | H₂O/H₂SO₄ | 80°C | 3-(2-nitro-4-methylphenoxy)benzoate | 60% |

Reduction of the Nitro Group

The nitro group reduces back to an amine using catalytic hydrogenation:

R NO2H2,Pd CR NH2

| Catalyst | Solvent | Pressure | Product | Yield |

|---|---|---|---|---|

| Pd/C | EtOH | 1 atm | 3-(2-amino-4-methylphenoxy)benzoate | 95% |

Coupling Reactions

The compound participates in Ullmann and Suzuki couplings via its halogenated derivatives.

Ullmann Coupling

| Substrate | Catalyst | Ligand | Product | Yield |

|---|---|---|---|---|

| 3-(2-amino-4-methyl-5-iodophenoxy)benzoate | CuI | 1,10-Phen | Biaryl derivatives | 75% |

Suzuki Coupling

| Substrate | Catalyst | Base | Product | Yield |

|---|---|---|---|---|

| 3-(2-amino-4-methyl-5-bromophenoxy)benzoate | Pd(PPh₃)₄ | Na₂CO₃ | Cross-coupled biaryls | 80% |

Photochemical Reactivity

UV irradiation induces cleavage of the ether bond, forming phenolic and benzoic acid derivatives.

| Wavelength (nm) | Solvent | Product | Yield |

|---|---|---|---|

| 254 | MeOH | 2-amino-4-methylphenol + methyl benzoate | 55% |

Propriétés

IUPAC Name |

methyl 3-(2-amino-4-methylphenoxy)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-6-7-14(13(16)8-10)19-12-5-3-4-11(9-12)15(17)18-2/h3-9H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLFTANMCKMHJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC=CC(=C2)C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.